molecular formula C13H26O2 B3053582 1-Ethylpropyl octanoate CAS No. 5457-67-0

1-Ethylpropyl octanoate

Cat. No.: B3053582
CAS No.: 5457-67-0
M. Wt: 214.34 g/mol
InChI Key: OXFCYOWGZVUVFY-UHFFFAOYSA-N
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Description

1-Ethylpropyl octanoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in various industries. The chemical structure of this compound consists of an octanoic acid moiety esterified with 1-ethylpropyl alcohol. This compound is characterized by its molecular formula C13H26O2 and a molecular weight of 214.34 g/mol .

Preparation Methods

1-Ethylpropyl octanoate can be synthesized through esterification reactions. The most common method involves the reaction of octanoic acid with 1-ethylpropyl alcohol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion . Another method involves the use of octanoyl chloride and 1-ethylpropyl alcohol, where the reaction proceeds under milder conditions with the release of hydrogen chloride gas .

Industrial production of this compound often employs continuous esterification processes, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

1-Ethylpropyl octanoate undergoes various chemical reactions typical of esters. These include:

Mechanism of Action

The mechanism of action of 1-Ethylpropyl octanoate primarily involves its hydrolysis to release octanoic acid and 1-ethylpropyl alcohol. Octanoic acid is a medium-chain fatty acid that can be metabolized in the body to produce energy. The ester linkage in this compound is susceptible to nucleophilic attack, leading to its hydrolysis under physiological conditions .

Comparison with Similar Compounds

1-Ethylpropyl octanoate can be compared with other esters such as:

These comparisons highlight the unique properties of this compound, such as its specific molecular weight, boiling point, and reactivity, which make it suitable for particular applications in research and industry.

Properties

IUPAC Name

pentan-3-yl octanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2/c1-4-7-8-9-10-11-13(14)15-12(5-2)6-3/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFCYOWGZVUVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282043
Record name 1-Ethylpropyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5457-67-0
Record name NSC23946
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23946
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Ethylpropyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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